molecular formula C7H11NO4 B1366317 Piperidine-3,4-dicarboxylic Acid

Piperidine-3,4-dicarboxylic Acid

Cat. No.: B1366317
M. Wt: 173.17 g/mol
InChI Key: UBLWASUIZDSYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3,4-dicarboxylic acid is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—functionalized with two carboxylic acid groups at the 3 and 4 positions . The piperidine structure is a fundamental scaffold found in more than twenty classes of pharmaceuticals and numerous natural alkaloids, making derivatives like this one crucial for designing new biologically active molecules . Researchers utilize this dicarboxylic acid as a key synthetic intermediate in the development of potential drugs. Its structure makes it a conformationally constrained analog of smaller amino acids, which can be exploited to explore interactions with various biological targets. Piperidine derivatives, in general, have demonstrated a wide spectrum of pharmacological activities . The compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWASUIZDSYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875681
Record name 3,4-Piperidinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-58-2
Record name 3,4-Piperidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Piperidinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Transformations of Piperidine 3,4 Dicarboxylic Acid

Stereoselective Synthesis Approaches to Piperidine-3,4-dicarboxylic Acid

The precise spatial arrangement of the two carboxylic acid groups, along with any other substituents on the piperidine (B6355638) ring, is crucial for determining the biological activity and material properties of its derivatives. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Strategies for Chiral this compound Scaffolds

The creation of chiral, non-racemic this compound derivatives often relies on asymmetric catalysis or the use of chiral starting materials. One powerful approach involves the chemo-enzymatic dearomatization of activated pyridines. This method can provide access to stereo-defined 3,4-disubstituted piperidines. nih.govacs.org While not directly demonstrated for the dicarboxylic acid, this strategy holds promise for the enantioselective synthesis of precursors to the target molecule. The key step often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines. nih.govacs.org

Another avenue explores the use of chiral auxiliaries or catalysts in cyclization reactions. For instance, strategies for the enantioselective synthesis of trans-2,4-disubstituted piperidines have been developed where one stereocenter is derived from a commercially available chiral starting material like (R)-epichlorohydrin, and the second is installed via a diastereoselective hydrogenation of an α,β-unsaturated lactone intermediate. nih.gov Adapting such a strategy to a 3,4-disubstitution pattern would be a viable route to chiral this compound analogs.

Diastereoselective Control in this compound Synthesis

Controlling the relative stereochemistry of the two carboxylic acid groups (cis or trans) is a significant synthetic challenge. Several methodologies have been developed to address this, primarily focusing on the synthesis of 3,4-disubstituted piperidines which can serve as precursors.

One effective method is the ene cyclization of 4-aza-1,7-dienes. The use of a Lewis acid catalyst, such as methylaluminum dichloride (MeAlCl₂), can promote the cyclization of substrates bearing two ester groups to yield trans-3,4-disubstituted piperidines with high diastereomeric ratios, often exceeding 200:1. researchgate.net This approach provides a direct route to the trans-diastereomer of the corresponding piperidine-3,4-dicarboxylate.

Alternatively, carbonyl ene and Prins cyclizations of aldehydes can be employed to access both cis and trans isomers by switching between kinetic and thermodynamic control. nih.gov For example, the cyclization of certain aldehydes catalyzed by Lewis acids at low temperatures can proceed under kinetic control to predominantly form the cis-piperidine. nih.gov Upon warming, this can isomerize to the thermodynamically more stable trans-piperidine. nih.gov In contrast, Prins cyclization catalyzed by a Brønsted acid like concentrated hydrochloric acid at low temperatures can afford the cis-piperidines with high diastereoselectivity. nih.gov

A chemo-enzymatic approach has also demonstrated the ability to produce 3,4-disubstituted piperidines with excellent diastereoselectivity, often favoring the cis isomer. nih.govacs.org This method utilizes an amine oxidase and an ene-imine reductase in a cascade reaction starting from substituted tetrahydropyridines. nih.govacs.org

Hydrogenation of substituted pyridines is another common strategy. For instance, hydrogenation of disubstituted pyridines can lead to cis-piperidines diastereoselectively. acs.org Subsequent epimerization can then provide access to the trans-isomers. acs.org

Below is a table summarizing some diastereoselective approaches to 3,4-disubstituted piperidine precursors:

MethodKey Reagents/CatalystPredominant DiastereomerDiastereomeric Ratio (dr)Reference
Ene CyclizationMeAlCl₂trans>200:1 researchgate.net
Prins CyclizationConcentrated HClcisup to >98:2 nih.gov
Chemo-enzymatic CascadeAmine Oxidase/Ene-Imine Reductasecis>96:4 nih.govacs.org

Regioselective Functionalization and Derivatization of this compound

Once the this compound scaffold is synthesized, its utility can be greatly expanded through regioselective modifications at the nitrogen atom, the carboxylic acid centers, or the piperidine ring itself.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key handle for introducing a wide variety of substituents, a process often crucial for modulating the pharmacological properties of the resulting molecules.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides. whiterose.ac.uk The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA), in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). whiterose.ac.uknsf.gov The choice of base and solvent can be critical, especially with reactive alkylating agents like p-methoxybenzyl chloride, where a less polar solvent like DCM may be preferred to avoid side reactions. nsf.gov Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nsf.gov

N-Acylation: The piperidine nitrogen can also be acylated to form amides. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. rsc.org These reactions often proceed under mild conditions and can be used to introduce a diverse range of acyl groups.

Esterification and Amidation Reactions at Carboxylic Acid Centers

The two carboxylic acid groups at the 3 and 4 positions are prime sites for derivatization, allowing for the creation of esters and amides, which can significantly alter the molecule's properties.

Esterification: The carboxylic acids can be converted to their corresponding esters through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. organic-chemistry.org However, for substrates that may be sensitive to strong acids, milder methods are preferred. For instance, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) allows for esterification under neutral conditions. organic-chemistry.org Another approach involves the reaction of the dicarboxylic acid with a dialkyl dicarbonate (B1257347) in the presence of a weak Lewis acid like magnesium chloride. organic-chemistry.org Selective mono-esterification of a diacid can be achieved under certain conditions. organic-chemistry.org

Amidation: The carboxylic acid groups can be converted to amides by reaction with amines. Similar to esterification, this transformation often requires the use of coupling agents to activate the carboxylic acid. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate amide bond formation. nih.gov

Substituent Introduction and Transformations on the Piperidine Ring System

Introducing additional substituents onto the piperidine ring of this compound can lead to highly complex and functionally diverse molecules. While direct C-H functionalization of the this compound core is challenging, strategies involving the functionalization of related piperidine derivatives can be envisioned.

For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidines at various positions, with the regioselectivity being controlled by the choice of catalyst and the protecting group on the nitrogen. nih.govnih.gov While not directly applied to the dicarboxylic acid, these methods suggest that precursors to this compound could be functionalized prior to the introduction or unmasking of the carboxylic acid groups.

Furthermore, photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines has been demonstrated, offering a method for introducing aryl groups onto the ring. escholarship.org The development of such C-H functionalization methods that are compatible with the dicarboxylic acid moiety would represent a significant advancement in the derivatization of this scaffold.

Sophisticated Spectroscopic and Structural Elucidation Techniques for Piperidine 3,4 Dicarboxylic Acid and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the conformational dynamics of piperidine (B6355638) rings in solution. The piperidine scaffold typically exists in a chair conformation, and the substituents—in this case, two carboxylic acid groups—can occupy either axial or equatorial positions. The equilibrium between these conformers is a key aspect of the molecule's structure.

Detailed ¹H NMR analysis of piperidine derivatives allows for the determination of conformer populations. For instance, in piperidine-3-carboxylic acid (nipecotic acid), a close analogue, the free energy difference between the two chair conformations can be calculated at low temperatures (e.g., -80 °C) where their interconversion is slow enough to resolve distinct spectra for each conformer. researchgate.net The coupling constants between vicinal protons, particularly the H-3 proton and the adjacent methylene (B1212753) protons on C-2 and C-4, are highly dependent on their dihedral angles, providing clear evidence for the preferred orientation of the carboxyl group. researchgate.net

In its zwitterionic form in aqueous solutions like D₂O, the carboxylate group of nipecotic acid shows a preference for the equatorial position. researchgate.net This conformation is stabilized by an intramolecular hydrogen bond between the ammonium (B1175870) (NH₂⁺) and carboxylate (COO⁻) groups in the axial conformer, an interaction with an estimated energy of about 1.7 kcal mol⁻¹ even in protic solvents. researchgate.net Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm spatial proximities, for example, by showing dipolar interactions between axially oriented protons on the piperidine ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Conformational Analysis of Piperidine Analogues This table presents typical chemical shift ranges and coupling constants used to deduce the conformational properties of piperidine rings based on data from various piperidine derivatives. Actual values for piperidine-3,4-dicarboxylic acid may vary.

Nucleus Position / Type Typical Chemical Shift (δ, ppm) Notes and Key Coupling Constants (J, Hz)
¹H Axial ProtonsGenerally upfield (shielded) vs. equatorialExhibit large trans-diaxial couplings (Jₐₐ ≈ 10-13 Hz)
¹H Equatorial ProtonsGenerally downfield (deshielded) vs. axialExhibit smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (≈ 2-5 Hz)
¹H N-H (Amine/Ammonium)1.0 - 3.5 (amine), 7.0 - 9.0 (ammonium salt)Broad signal, position is highly dependent on solvent, pH, and concentration.
¹H O-H (Carboxylic Acid)10.0 - 13.0Often a broad singlet, can exchange with solvent protons.
¹³C Ring Carbons (Cα to N)40 - 55
¹³C Ring Carbons (Cβ, Cγ to N)20 - 40The chemical shift is sensitive to the orientation of substituents (γ-gauche effect).
¹³C Carbonyl Carbon (COOH)170 - 185

X-ray Crystallography for Absolute Configuration and Molecular Packing

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a static image of the molecule's most stable crystalline conformation. For chiral molecules like the stereoisomers of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration. nih.govwhiterose.ac.uk

Studies on closely related piperidine carboxylic acids reveal key structural features. For example, the crystal structure of N-carbamoyl-piperidine-4-carboxylic acid, an analogue of isonipecotic acid, confirms that the piperidine ring adopts a distinct chair conformation. electronicsandbooks.com The analysis of its crystal structure shows how molecules self-assemble through a network of intermolecular hydrogen bonds. Specifically, O–H···O interactions between carboxylic acid groups and N–H···O bonds involving the ureid and carboxyl functionalities create a robust three-dimensional supramolecular architecture. electronicsandbooks.com

The way molecules arrange themselves, known as molecular packing, is dictated by these intermolecular forces. In another example involving alanylpiperidine-4-carboxylic acid analogues, the presence of a carboxylic acid group facilitates the formation of strong hydrogen bonds, leading to a dimer synthon that organizes the molecules in the crystal lattice. iucr.org This contrasts with its ethyl ester analogue, where weaker hydrogen bonds result in a different packing arrangement, highlighting the critical role of the carboxylic acid moiety in directing solid-state structure. iucr.org

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Piperidine Carboxylic Acid Analogue (N-carbamoyl-piperidine-4-carboxylic acid) This data provides an example of the crystallographic parameters obtained from an X-ray diffraction experiment. electronicsandbooks.com

Parameter Value
Chemical Formula C₇H₁₂N₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.235(2)
b (Å) 5.234(1)
c (Å) 14.591(3)
β (˚) 97.05(3)
Volume (ų) 851.5(3)
Z (Molecules per unit cell) 4
Key Conformation Feature Piperidine ring in chair conformation.
Key Packing Feature 3D network stabilized by O–H···O and N–H···O hydrogen bonds.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful method for obtaining a "molecular fingerprint" of this compound. These complementary techniques probe the vibrational modes of a molecule, providing specific information about the functional groups present and their chemical environment, particularly with respect to hydrogen bonding. nih.gov

The FT-IR spectrum of a piperidine carboxylic acid is often characterized by a very broad and intense absorption band in the 3400–2000 cm⁻¹ region. researchgate.net This feature is typical for the zwitterionic form of amino acids and arises from the overlapping stretching vibrations of the N⁺-H bond of the piperidinium (B107235) cation and the O-H bond of the hydrogen-bonded carboxylic acid dimer. researchgate.net

Key vibrational modes that are diagnostic for this compound include:

C=O Stretching: The carbonyl stretch (νC=O) of the carboxylic acid group typically appears as a strong band in the FT-IR spectrum, usually between 1700 and 1750 cm⁻¹. The exact position can indicate whether the carboxyl groups are involved in hydrogen-bonded dimers.

O-H Bending and C-O Stretching: These modes, appearing in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, are also characteristic of the carboxylic acid functional group.

N-H Bending: The bending vibration (δN-H) of the secondary amine in the piperidine ring is expected around 1650-1580 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations of the piperidine ring methylene groups are observed in the 3000-2850 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. While O-H and N-H stretching bands are often weak in Raman spectra, the C-C and C-N ring vibrations and symmetric stretching modes of non-polar groups are typically strong, offering a more detailed view of the core piperidine skeleton. nih.gov The combination of FT-IR and FT-Raman data, often supported by theoretical calculations like Density Functional Theory (DFT), allows for a complete vibrational assignment, confirming the molecular structure and providing insight into intermolecular interactions. nih.govsciencepublishinggroup.com

Table 3: Characteristic Vibrational Frequencies for Piperidine Carboxylic Acids This table lists expected FT-IR and FT-Raman bands for the key functional groups in this compound, based on data from analogues.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR / Raman)
O-H StretchCarboxylic Acid (H-bonded)3300 - 2500Strong, Very Broad / Weak
N-H StretchSecondary Amine/Ammonium3400 - 3200Medium, Broad / Weak
C-H StretchAliphatic (CH₂)2980 - 2850Strong / Strong
C=O StretchCarboxylic Acid1750 - 1700Very Strong / Medium
N-H BendSecondary Amine1650 - 1580Medium-Weak / Weak
C-O Stretch / O-H BendCarboxylic Acid1440 - 1200Strong / Medium

Structure Activity Relationship Sar Studies of Piperidine 3,4 Dicarboxylic Acid Derivatives

Impact of Piperidine (B6355638) Ring Conformation on Biological Activity

The conformation of the piperidine ring dictates the three-dimensional arrangement of its substituents, which is a critical factor in determining how a molecule interacts with a biological target. For piperidine-3,4-dicarboxylic acid derivatives, the ring can adopt various conformations, such as chair, boat, or twist-boat, which in turn affects the axial or equatorial positioning of the carboxylic acid groups and other substituents. This spatial orientation is fundamental to the molecule's biological activity.

A conformational restriction strategy applied to a series of 3,4-disubstituted piperidine derivatives developed as Akt inhibitors highlighted the importance of a rigidified ring system. This approach led to the discovery of potent and safer inhibitors by locking the molecule into a more optimal binding conformation. nih.gov The ability to control the stereochemistry of the substituents on the piperidine ring, for instance, through cyclization reactions that can be directed to yield either cis or trans isomers, is a testament to the recognized importance of the ring's conformation in defining the pharmacological profile. nih.gov Mechanistic studies have shown that the cyclization to form 3,4-disubstituted piperidines can proceed through pathways where the cis-configured intermediate is more stable, directly influencing the stereochemical outcome and, consequently, the biological activity of the final product. nih.gov

The profound difference in the pharmacological profiles of cis and trans isomers of piperidine dicarboxylic acids at excitatory amino acid receptors serves as strong evidence for the impact of ring conformation. nih.gov The relative orientation of the two carboxyl groups, which is fixed by the ring's structure and the cis/trans relationship, determines whether the compound acts as an agonist or an antagonist. nih.gov

Influence of Carboxylic Acid Substituents and their Positions on Target Interactions

The carboxylic acid groups of this compound are pivotal for its interaction with many biological targets, often acting as key binding moieties that can engage with positively charged residues like arginine in a receptor's active site. cambridgemedchemconsulting.com The positioning of these acidic groups on the piperidine ring is a major determinant of the compound's activity and selectivity.

Studies on various piperidine dicarboxylic acid (PDA) isomers have demonstrated that the relative positions of the carboxyl groups—be it 2,3-, 2,4-, 3,4-, or others—dramatically influence their effects on excitatory amino acid receptors. For example, at NMDA receptors, antagonist activity is a characteristic feature of cis-dicarboxylates, whereas agonist activity is associated with trans-isomers. nih.gov This shows that the specific location and spatial relationship of the two acidic groups are critical for the nature of the pharmacological response.

A more advanced strategy involves the use of bioisosteres to replace one or both carboxylic acid groups. Bioisosteres are functional groups that possess similar physicochemical properties and can produce comparable biological responses. Common bioisosteres for carboxylic acids include tetrazoles, phosphonic acids, and various hydroxy-heterocycles like 3-hydroxyisoxazole. cambridgemedchemconsulting.comnih.gov These replacements can offer advantages such as:

Modulated Acidity: Bioisosteres like 1-hydroxypyrazole have different pKa values compared to carboxylic acids, which can improve tissue permeation. cambridgemedchemconsulting.com

Altered Geometry: Phosphonic acids have a nonplanar geometry compared to the planar carboxylic acid group, which can lead to different binding interactions. nih.gov

Improved Metabolic Stability: Replacing a carboxylic acid can circumvent metabolic liabilities. cambridgemedchemconsulting.com

Novel Intellectual Property: Creating bioisosteric analogues is a key strategy in drug discovery to develop new chemical entities.

For example, replacing a carboxylic acid with a tetrazole ring is a well-established strategy in drug design, as these two groups have similar acidity and spatial presence. cambridgemedchemconsulting.com This suggests that piperidine-3,4-di(1H-tetrazol-5-yl) would be a logical next-generation analogue to explore.

Stereochemical Determinants of Ligand-Receptor Binding and Enzyme Inhibition

Stereochemistry is a paramount factor governing the interaction of this compound derivatives with their biological targets. The presence of chiral centers at the C3 and C4 positions gives rise to multiple stereoisomers (enantiomers and diastereomers), which often exhibit vastly different potencies, selectivities, and pharmacological effects.

A seminal study on piperidine dicarboxylic acids (PDAs) as excitatory amino acid receptor ligands clearly demonstrated the critical role of stereochemistry. The research revealed that antagonist activity against NMDA, kainate, and quisqualate receptors was exclusively associated with the cis-isomers of the dicarboxylic acids, with cis-2,3-PDA being particularly notable for its synaptic depressant properties. nih.gov In stark contrast, agonist activity was predominantly found in the trans-isomers, with trans-2,3-PDA and trans-2,4-PDA showing the highest potency. nih.gov This stark differentiation underscores that the spatial arrangement of the carboxyl groups, dictated by the cis or trans configuration, is fundamental to whether the molecule activates or blocks the receptor.

This principle extends to other biological targets. In a series of cis-3,4-disubstituted piperidines developed as potent antagonists for the CC chemokine receptor 2 (CCR2), the cis configuration was essential for high-affinity binding. nih.gov The lead compound from this series demonstrated excellent potency in binding and functional assays. nih.gov

Furthermore, in the development of HIV-1 protease inhibitors, the stereochemistry of a piperidine-3-carboxamide moiety used as a P2-ligand was found to be "decisive for the potency". enamine.net Specifically, a compound with an (R)-piperidine-3-carboxamide group exhibited the most effective inhibitory activity. enamine.net The introduction of chiral centers, even outside the 3 and 4 positions, can profoundly influence physicochemical properties and biological activity. nih.gov These findings collectively demonstrate that a precise stereochemical arrangement is a prerequisite for effective ligand-receptor binding and enzyme inhibition.

Scaffold Modifications and Their Effects on Pharmacological Profiles

Modifying the core piperidine scaffold is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. These modifications can include altering the ring size, introducing or moving heteroatoms, or adding substituents at other positions on the ring.

The six-membered piperidine ring itself is often crucial for activity. In one study on antimelanoma agents based on a piperidine-3-carboxamide core, replacing the piperidine with a smaller five-membered pyrrolidine (B122466) or a four-membered azetidine (B1206935) ring resulted in a gradual but significant decrease in activity. nih.gov This suggests that the larger piperidine scaffold is optimal for placing key interacting groups in the correct orientation within the target's binding site.

Introducing additional substituents onto the piperidine ring can also dramatically enhance activity. For example, in a series of PCAF inhibitors, the introduction of a phenyl group at the 5-position of the piperidine ring led to a significant increase in potency and selectivity. nih.gov

Preclinical Biological and Pharmacological Research Applications of Piperidine 3,4 Dicarboxylic Acid Derivatives

Modulation of Neurotransmitter Systems

The piperidine (B6355638) core is a common motif in many neuroactive agents. Derivatives of piperidine-3,4-dicarboxylic acid have been synthesized and evaluated for their ability to interact with several major neurotransmitter systems, demonstrating a broad range of activities from receptor modulation to transporter inhibition.

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulating GABAergic activity, particularly through the inhibition of GABA transporters (GATs), is a key strategy for treating conditions like epilepsy. Piperidine-3-carboxylic acid (nipecotic acid) is a well-known GABA uptake inhibitor. Research has focused on developing derivatives with improved potency and selectivity. nih.govresearchgate.net

Syntheses of various hydroxy- and amino-substituted piperidinecarboxylic acids have been undertaken to explore their affinities for GABA receptors and the neuronal GABA uptake system. nih.gov For instance, (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid and (3RS,5SR)-5-acetamidopiperidine-3-carboxylic acid have been identified as inhibitors of the GABA uptake system, although they are weaker than nipecotic acid. nih.gov In contrast, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid interacts selectively with GABA receptors. nih.gov The development of new derivatives of nipecotic acid and guvacine (B1672442) continues to yield potent and selective analogs of GABA uptake inhibitors. researchgate.net

Table 1: GABAergic Activity of Selected Piperidinecarboxylic Acid Derivatives
CompoundPrimary ActivityRelative Potency/NoteReference
(RS)-Piperidine-3-carboxylic acid (Nipecotic Acid)GABA Uptake InhibitionStandard GABA uptake inhibitor nih.gov
(3RS,4RS)-4-hydroxypiperidine-3-carboxylic acidGABA Uptake InhibitionWeaker than nipecotic acid nih.gov
(3RS,5SR)-5-acetamidopiperidine-3-carboxylic acidGABA Uptake InhibitionWeaker than nipecotic acid nih.gov
(3RS,4SR)-3-hydroxypiperidine-4-carboxylic acidGABA Receptor InteractionSelectively interacts with GABA receptors nih.gov

The glutamatergic system is the main excitatory pathway in the brain, with the N-methyl-D-aspartate (NMDA) receptor playing a critical role in synaptic plasticity and neuronal function. Dysregulation of this system is implicated in numerous neurological disorders. nih.gov Piperidine dicarboxylic acids (PDAs) have been investigated for their effects on excitatory amino acid receptors. nih.gov

Studies on a series of piperidine dicarboxylates have shown that their activity is highly dependent on the stereochemistry of the carboxyl groups. For example, (+/-)-trans-2,3-PDA and (+/-)-trans-2,4-PDA exhibit peak agonist activity at what are believed to be NMDA receptors. nih.gov Conversely, antagonism is observed with cis-dicarboxylates, with (+/-)-cis-2,3-PDA being the most active in this regard. This compound has been shown to depress excitatory responses induced by NMDA. nih.gov The agonist actions of these piperidine dicarboxylates are effectively blocked by specific NMDA receptor antagonists, confirming their interaction with this receptor type. nih.gov

Monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) are crucial targets for treating depression, anxiety, and other psychiatric disorders. nih.govnih.gov The piperidine scaffold is a key structural element in many monoamine reuptake inhibitors.

Research has identified numerous piperidine derivatives with potent and selective inhibitory activity. For example, a series of 3-carbomethoxy-4-(aryl-substituted)piperidines were found to be relatively selective for the human dopamine transporter, with the cis-diastereomer being more potent than the trans diastereomer. nih.gov Specifically, cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine was the most potent inhibitor in this series. nih.gov In the search for serotonin transporter ligands, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown high affinity, with Ki values ranging from 2 to 400 nM. nih.gov Furthermore, piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been developed as novel monoamine neurotransmitter re-uptake inhibitors. google.comgoogle.com Studies on 4-benzylpiperidine (B145979) carboxamides have shown that structural modifications, such as changing the linker length or substituents on the aromatic ring, can modulate their activity from serotonin/norepinephrine reuptake inhibitors (SNRIs) to triple reuptake inhibitors (TRIs) that also block the dopamine transporter. nih.govbiomolther.org

Table 2: Activity of Piperidine Derivatives on Monoamine Transporters
Compound Class/DerivativeTarget Transporter(s)Key FindingReference
cis-3-carbomethoxy-4-(aryl-substituted)piperidinesDATSelective for DAT; cis-isomer more potent. nih.gov
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidinesSERTHigh affinity ligands with Ki values in the nM range. nih.gov
Benzyl ester derivatives of meperidineSERT, DAT, NETPotent and highly selective for SERT (e.g., 4-methoxybenzyl and 4-nitrobenzyl esters). nih.gov
4-benzylpiperidine carboxamidesSERT, NET, DATStructural changes modulate from SNRI to TRI activity. nih.govbiomolther.org

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including dopamine, serotonin, and acetylcholine (B1216132). nih.gov As such, H3R antagonists are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders. nih.govnih.gov

The piperidine moiety has been identified as a critical structural element for high affinity at the H3 receptor. nih.govacs.org Numerous piperidine-containing compounds have been synthesized and evaluated as H3R antagonists. nih.gov Some of these derivatives also exhibit high affinity for sigma-1 receptors, leading to the development of dual-acting ligands. nih.govacs.org For instance, replacing a piperazine (B1678402) ring with a piperidine ring in certain chemical series can significantly enhance affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor, creating compounds with a dual pharmacological profile. nih.govacs.org The development of such dual-target ligands is an active area of research, with potential applications in treating complex conditions like neuropathic pain. nih.govacs.org

Enzyme Inhibition Studies

Beyond receptor and transporter modulation, piperidine-based structures have been explored as inhibitors of various enzymes. The rigid piperidine ring serves as a scaffold to position functional groups that can interact with the active sites of enzymes, leading to their inhibition.

Farnesyltransferase (FTase) is an enzyme that plays a key role in post-translational modification of proteins, including the Ras protein, which is implicated in cancer signaling pathways. Inhibition of FTase is therefore a target for anti-cancer drug development.

A novel series of piperidine derivatives has been identified as potent FTase inhibitors. nih.gov These compounds were discovered from a combinatorial library and optimized through systematic medicinal chemistry. nih.gov Structure-activity relationship studies revealed that all four substituent positions on the piperidine core are important for FTase inhibition. A significant increase in potency was achieved by changing a piperidin-2-one core to a piperidine core. nih.gov One of the most potent compounds, (+)-8, inhibited FTase with an IC50 value of 1.9 nM and was found to be a Ras-competitive inhibitor. nih.gov In silico analyses have further explored the structural features responsible for the FTase inhibitory activity of piperidine derivatives, highlighting the importance of factors like vdW surface area and the arrangement of aromatic, acceptor, and donor groups for favorable activity. nih.gov

Table 3: Farnesyltransferase (FTase) Inhibition by Piperidine Derivatives
Compound Series/DerivativeKey FindingReported Potency (IC50)Reference
Novel piperidine series from combinatorial libraryAll four substituents on the piperidine core are important for activity.Not specified for the whole series nih.gov
(+)-8Potent, Ras-competitive FTase inhibitor.1.9 nM nih.gov

Table of Compounds Mentioned

Compound NameChemical Class
(RS)-Piperidine-3-carboxylic acid (Nipecotic acid)Piperidine Carboxylic Acid
(3RS,4RS)-4-hydroxypiperidine-3-carboxylic acidPiperidine Carboxylic Acid Derivative
(3RS,5SR)-5-acetamidopiperidine-3-carboxylic acidPiperidine Carboxylic Acid Derivative
(3RS,4SR)-3-hydroxypiperidine-4-carboxylic acidPiperidine Carboxylic Acid Derivative
(+/-)-trans-2,3-Piperidine dicarboxylic acid ((+/-)-trans-2,3-PDA)Piperidine Dicarboxylic Acid
(+/-)-trans-2,4-Piperidine dicarboxylic acid ((+/-)-trans-2,4-PDA)Piperidine Dicarboxylic Acid
(+/-)-cis-2,3-Piperidine dicarboxylic acid ((+/-)-cis-2,3-PDA)Piperidine Dicarboxylic Acid
cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidineSubstituted Piperidine
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidineSubstituted Piperidine
Piperidine-4-carboxylic acid phenyl-alkyl-amidePiperidine Carboxylic Acid Derivative
4-benzylpiperidine carboxamideSubstituted Piperidine
GuvacinePiperidine Carboxylic Acid Derivative

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Derivatives of piperidine have been extensively investigated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. ijpsi.org

A variety of piperidine-based compounds have demonstrated significant inhibitory activity against both AChE and BChE. For instance, a series of N'-(4-benzylpiperidin-/piperazin-/benzhydrylpiperazin-1-yl)alkylamine derivatives showed potent inhibition of both enzymes, with some compounds exhibiting IC50 values in the low-nanomolar range. nih.gov Notably, compound 5k from this series was a highly potent and selective AChE inhibitor (IC50 = 2.13 nM), being approximately 38-fold more selective for AChE over BChE. nih.gov Another compound, 5h , also demonstrated strong AChE inhibition with an IC50 value of 6.83 nM. nih.gov

Similarly, piperidine-3-carbohydrazide-hydrazone derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.gov Within this series, compound 3g was identified as the most potent AChE inhibitor with an IC50 of 4.32 µM, while compound 3j was the most effective BChE inhibitor with an IC50 of 1.27 µM. nih.gov Kinetic studies revealed that both of these compounds act as mixed-type inhibitors. nih.gov

Furthermore, novel N-benzylpiperidine carboxamide derivatives have been developed based on a lead compound that showed good AChE inhibitory activity (IC50 = 0.03 µM). nih.gov By replacing the ester linker of the lead with a more stable amide linker and modifying the indanone moiety, researchers synthesized new analogues. Among these, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) displayed notable AChE inhibition with IC50 values of 0.41 µM and 5.94 µM, respectively. nih.gov

In another study, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated. nih.gov Compounds 15b and 15j from this series exhibited submicromolar IC50 values for AChE (0.39 µM) and BChE (0.16 µM), respectively, and were found to be competitive inhibitors. nih.gov

The strategic design of these piperidine derivatives often involves incorporating a basic piperidine moiety, which is considered a crucial pharmacophoric element for interacting with the active site of cholinesterases. rsc.org The exploration of different substituents on the piperidine ring has been shown to significantly influence the inhibitory potency and selectivity of these compounds. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

CompoundTarget EnzymeIC50Reference
5k AChE2.13 nM nih.gov
5h AChE6.83 nM nih.gov
3g AChE4.32 µM nih.gov
3j BChE1.27 µM nih.gov
28 AChE0.41 µM nih.gov
20 AChE5.94 µM nih.gov
15b AChE0.39 µM nih.gov
15j BChE0.16 µM nih.gov

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase, β-D-Glucuronidase, α-L-Iduronidase)

The initial search has not yielded specific information regarding the direct inhibitory effects of this compound derivatives on glycosidase enzymes such as α-Glucosidase, β-D-Glucuronidase, and α-L-Iduronidase. Further investigation is required to determine if this specific class of compounds has been evaluated for this particular biological activity.

Proline Dehydrogenase (PRODH) and L-Glutamate-γ-semialdehyde (GSAL) Dehydrogenase (GSALDH) Inhibition)

Currently, there is no available research data from the initial searches concerning the inhibitory activity of this compound derivatives against Proline Dehydrogenase (PRODH) and L-Glutamate-γ-semialdehyde (GSAL) Dehydrogenase (GSALDH). Therefore, the potential of these compounds to modulate the activity of these specific enzymes remains to be explored.

Cysteine Protease Inhibition

Information regarding the inhibitory effects of this compound derivatives on cysteine proteases is not available in the initial search results. Research into the interaction of this particular chemical scaffold with cysteine proteases is needed to ascertain any potential inhibitory activity.

Aldose Reductase Inhibition

The initial search did not provide any information on the evaluation of this compound derivatives as inhibitors of aldose reductase. Consequently, the potential for this class of compounds to inhibit this enzyme is yet to be determined through future research.

Receptor Binding Affinities and Selectivity Profiling

Specific Receptor Subtype Selectivity

The therapeutic potential of piperidine derivatives is often linked to their ability to selectively interact with specific receptor subtypes, which can lead to more targeted pharmacological effects. Research has demonstrated that structural modifications to the piperidine scaffold can yield compounds with high affinity and selectivity for various receptor systems.

Derivatives of piperidine have been shown to exhibit notable selectivity for subtypes of the N-methyl-D-aspartate (NMDA) receptor. Specifically, certain N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid, a related heterocyclic structure, have demonstrated improved relative affinity for GluN2C and GluN2D subunits over GluN2A and GluN2B. google.com This selectivity is significant as NR2B subtype-selective NMDA antagonists are of interest for treating a range of neurological and psychiatric disorders. google.comgoogle.com

In the realm of histamine receptors, piperidine-containing compounds have been developed as potent and selective antagonists for the histamine H3 receptor (H3R). nih.govacs.orgresearchgate.netnih.gov For instance, specific derivatives show high affinity for the human H3R while displaying negligible affinity for other histamine receptor subtypes like H1R, H2R, and H4R. nih.govugr.es The piperidine moiety itself has been identified as a critical structural element for achieving dual activity at both H3R and sigma-1 receptors (σ1R), with a preference for σ1R over σ2R. nih.govnih.govacs.org Comparing piperidine-containing compounds to their piperazine analogues often reveals that the piperidine ring is crucial for high σ1R affinity. acs.orgnih.govacs.org

Furthermore, significant selectivity has been achieved for dopamine receptor subtypes. nih.govmdpi.com Certain N-phenylpiperazine analogs and other piperidine derivatives can bind with high affinity and selectivity to the dopamine D3 receptor over the highly homologous D2 receptor. nih.govmdpi.comacs.org For example, one compound displayed over 150-fold selectivity for D3R over D2R, while another achieved approximately 500-fold selectivity. nih.govacs.org Similarly, high affinity for the D4 receptor with over 300-fold selectivity against D2 and D3 receptors has been reported for other piperidine derivatives. mdpi.comnih.gov

Table 1: Receptor Subtype Selectivity of Various Piperidine Derivatives

Compound/Derivative Class Target Receptor Affinity (Ki/pA2) Selectivity Profile Reference(s)
N-Alkyl Urethane Piperidine Derivative (Compound 14) Histamine H3 Receptor pA2 = 7.2 Potent H3R antagonist; also active at M3 receptors. nih.gov
Piperidine Derivative (Compound 5) Histamine H3 Receptor / Sigma-1 Receptor hH3R Ki = 7.70 nM / σ1R Ki = 3.64 nM High affinity for both H3R and σ1R; negligible for H1R, H2R, H4R. nih.govacs.org
Piperidine Derivative (Compound 11) Histamine H3 Receptor / Sigma-1 Receptor hH3R Ki = 6.2 nM / σ1R Ki = 4.41 nM High affinity for both H3R and σ1R; high selectivity over H1R, H2R, H4R. nih.govugr.es
Cyclohexanecarboxamide Analogue (Compound 39) Dopamine D3 Receptor Single-digit nM >150-fold selectivity for D3R over D2R. acs.org
4-Thiazolylphenyl Fluoride Substituted N-Phenylpiperazine (Compound 6a) Dopamine D3 Receptor Nanomolar affinity ~500-fold D3 vs. D2 binding selectivity. nih.gov
N-linked Heterocyclic Piperidine Derivative (Compound 13) Dopamine D4 Receptor 5.2 nM >300-fold selectivity over hD2 and hD3 receptors. nih.gov
4-Benzylpiperidine Derivative (Compound 8) Dopamine D4 Receptor High affinity High selectivity for D4R over D2R and D3R. mdpi.com

In Vitro and In Vivo (Animal Model) Pharmacological Characterization

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) and related structures have been investigated for their anticonvulsant properties in various animal models. These studies are crucial for the initial screening and characterization of potential antiepileptic agents. nih.govutoledo.edu

In preclinical evaluations using mouse models, these compounds have been tested for their ability to block seizures induced by maximal electroshock (MES). nih.gov The MES test is a widely used model for identifying compounds that may be effective against generalized tonic-clonic seizures. The anticonvulsant activity of these derivatives is often quantified by determining their median effective dose (ED50). For instance, one study reported that a promising pyrrolidine-2,5-dione derivative (compound 4) had an ED50 value of 62.14 mg/kg in the MES test. mdpi.com Another study on 3-substituted acetamides found a lead compound (compound 14) with an ED50 of 49.6 mg/kg in the MES test. nih.gov

The psychomotor seizure model (6 Hz test) is another important tool used to assess anticonvulsant efficacy, particularly for compounds that may be effective against treatment-resistant forms of epilepsy. mdpi.com In this model, several piperidine and related derivatives have demonstrated protective activity. mdpi.com For example, compound 4 from the pyrrolidine-2,5-dione series showed an ED50 of 75.59 mg/kg in the 6 Hz test (32 mA), while the lead acetamide (B32628) (compound 14) was even more potent with an ED50 of 31.3 mg/kg. mdpi.comnih.gov

Chemically-induced seizure models, such as those using pentylenetetrazole (PTZ), 4-aminopyridine, or NMDA, are also employed to characterize the anticonvulsant profile of these derivatives. nih.govmdpi.comresearchgate.net The subcutaneous pentylenetetrazole (scPTZ) test is particularly sensitive for detecting compounds that may be effective against absence seizures. Some derivatives have shown activity in this model, with one compound protecting 50% of tested animals and significantly prolonging the latency to the first seizure. mdpi.com The protective index (PI), a ratio of neurotoxic dose to effective dose, is often calculated to assess the potential therapeutic window of these compounds, with PI values ranging from less than 1 to over 20 for various 3-piperidinecarboxylic acid derivatives. nih.gov

Table 2: Anticonvulsant Activity of Selected Piperidine-Related Derivatives in Animal Models

Compound/Derivative Animal Model Parameter Result Reference(s)
3-PC Derivatives MES-induced seizures (mice) Protective Index (PI) < 1 to > 7.2 nih.gov
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (Compound 4) MES test (mice) ED50 62.14 mg/kg mdpi.com
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (Compound 4) 6 Hz test (32 mA, mice) ED50 75.59 mg/kg mdpi.com
3-Substituted Acetamide (Compound 14) MES test (mice) ED50 49.6 mg/kg nih.gov
3-Substituted Acetamide (Compound 14) 6 Hz test (32 mA, mice) ED50 31.3 mg/kg nih.gov
3-Substituted Acetamide (Compound 14) scPTZ test (mice) ED50 67.4 mg/kg nih.gov

The potential antidepressant effects of piperidine derivatives are commonly evaluated in rodent models of depression, such as the forced swim test (FST) and the tail suspension test (TST). nih.gov These tests are based on the principle of measuring the duration of immobility when an animal is subjected to an inescapable, stressful situation; a reduction in immobility time is indicative of antidepressant-like activity. nih.govyoutube.com

In several studies, novel piperidine derivatives have been shown to significantly reduce the immobility time of mice in both the FST and TST. nih.gov For example, a series of alkoxy-piperidine derivatives were synthesized and evaluated, with select compounds demonstrating potential antidepressant effects in these behavioral models. Research has also delved into the underlying mechanisms of action. The antidepressant-like effects of some piperidine derivatives were found to be reversed by pretreatment with agents that deplete monoamines, such as p-chlorophenylalanine (a serotonin depleter) and α-methyl-para-tyrosine (a catecholamine depleter). This suggests that the observed antidepressant activity is mediated through the monoaminergic system. Furthermore, the involvement of the opioidergic system has also been indicated, as the effects of some compounds were reversed by the opioid antagonist naloxone.

Table 3: Antidepressant-like Activity of Piperidine Derivatives in Behavioral Models

Animal Model Observation Implication/Mechanism Reference(s)
Forced Swim Test (FST) & Tail Suspension Test (TST) in mice Reduced immobility time. Indicates potential antidepressant-like activity. nih.govnih.gov
FST & TST with monoamine depletion Reversal of antidepressant-like effects by p-chlorophenylalanine or α-methyl-para-tyrosine. Involvement of serotonergic and catecholaminergic systems. nih.gov
FST & TST with opioid antagonism Reversal of antidepressant-like effects by naloxone. Involvement of the opioidergic system. nih.gov

Piperidine derivatives have demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. nih.govinnoget.com

In animal models of Parkinson's disease, such as those induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA), piperine (B192125) (a naturally occurring piperidine alkaloid) and its derivatives have shown protective effects. nih.govresearchgate.netnobleresearch.org Treatment with piperine attenuated motor coordination deficits and cognitive impairment in MPTP-induced mice. nih.gov Mechanistically, these compounds have been observed to prevent the loss of tyrosine hydroxylase-positive (dopaminergic) neurons in the substantia nigra. nih.gov The neuroprotective actions are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.govnobleresearch.org This includes reducing oxidative stress, decreasing the expression of inflammatory cytokines like IL-1β, and modulating the balance of pro- and anti-apoptotic proteins such as Bax and Bcl-2. nih.govnobleresearch.org Other arylpiperazine derivatives have also shown the ability to improve cell viability in in-vitro Parkinson's models that mimic mitochondrial dysfunction and impaired protein clearance. herts.ac.uk

In models relevant to Alzheimer's disease, piperidine-based compounds are being explored as potential therapeutic agents. nih.gov Some derivatives function as acetylcholinesterase inhibitors, a key therapeutic strategy for Alzheimer's. nih.gov For instance, a benzamide (B126) derivative containing a piperidine core (compound 5d) was found to be a potent acetylcholinesterase inhibitor with an IC50 value of 13 nM. nih.gov The neuroprotective effects of piperine have also been observed in models of Huntington's disease, where it has been shown to mitigate behavioral impairments.

Table 4: Neuroprotective Activity of Piperidine Derivatives in Preclinical Models

Disease Model Compound/Derivative Key Finding(s) Mechanism(s) Reference(s)
Parkinson's Disease (MPTP-induced, mouse) Piperine Attenuated motor and cognitive deficits; prevented loss of dopaminergic neurons. Antioxidant, anti-inflammatory (reduced IL-1β), anti-apoptotic (balanced Bcl-2/Bax). nih.gov
Parkinson's Disease (6-OHDA-induced, rat) Piperine Reduced lipid peroxidation; decreased cytochrome c release and caspase activation. Anti-apoptotic and anti-inflammatory. nobleresearch.org
Parkinson's Disease (in vitro, MPP+/lactacystin) Arylpiperazine-sulphonamides Improved cell viability against neurotoxin-induced cell death. Protection against mitochondrial dysfunction and impaired protein clearance. herts.ac.uk
Alzheimer's Disease (in vitro) N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) Potent acetylcholinesterase inhibition (IC50 = 13 nM). Enzyme inhibition. nih.gov

The anti-inflammatory activity of this compound derivatives has been demonstrated in several preclinical research models. This activity is often linked to their neuroprotective and other pharmacological effects.

One key mechanism identified is the inhibition of adhesion molecule upregulation. In a study using novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b] acs.orgnih.govbenzothiazine, compounds were evaluated for their ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1). One derivative, in particular, showed potent oral inhibitory activity against neutrophil migration in an interleukin-1 (IL-1) induced paw inflammation model in mice and against leukocyte accumulation in a carrageenan pleurisy model in rats.

The anti-inflammatory properties of piperine have also been well-documented as a component of its neuroprotective effects in models of Parkinson's disease. nobleresearch.org Treatment with piperine has been shown to reduce the number of activated microglia and decrease the expression of the pro-inflammatory cytokine IL-1β in the brains of MPTP-treated mice. nih.gov Similarly, in a 6-OHDA rat model, piperine administration depleted inflammatory markers such as TNF-alpha and IL-1B. nobleresearch.org These findings indicate that piperidine derivatives can exert anti-inflammatory effects by modulating key cellular and molecular players in the inflammatory cascade.

A growing body of research highlights the potential of piperidine derivatives as anticancer agents, with activity demonstrated in a wide range of cell-based assays and animal models. researchgate.netfrontiersin.org These compounds employ several mechanisms to inhibit cancer cell growth and survival.

A significant mechanism of action for some novel piperidine derivatives is the inhibition of tubulin polymerization. nih.govnih.govnih.gov These compounds act as colchicine (B1669291) binding site inhibitors, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov For example, compound 17a, a novel piperidine derivative, displayed potent antiproliferative activity against the PC3 prostate cancer cell line with an IC50 value of 0.81 µM and was shown to inhibit tubulin polymerization with an IC50 of 2.03 µM. nih.gov This compound also suppressed colony formation and inhibited epithelial-mesenchymal transition (EMT) in PC3 cells. nih.gov

The antiproliferative activity of various piperidine derivatives has been confirmed against a spectrum of cancer cell lines, including breast (MCF-7), gastric (MGC803), and prostate (PC3) cancer cells. nih.govfrontiersin.org The cytotoxic effects are often mediated by the induction of apoptosis. This is achieved by modulating the expression of key regulatory proteins, such as decreasing the levels of anti-apoptotic proteins like Bcl-2 and XIAP, while increasing the expression of pro-apoptotic proteins like BAX. frontiersin.org Studies on piperine in PC3 cells have shown that it induces apoptosis by increasing the expression of p53, caspase-3, and caspase-9. emanresearch.org

Table 5: Anticancer Activity of Selected Piperidine Derivatives

Compound/Derivative Cancer Cell Line(s) Activity (IC50) Mechanism of Action Reference(s)
Compound 17a PC3 (Prostate) 0.81 µM Tubulin polymerization inhibitor (colchicine site); induces apoptosis; inhibits EMT. nih.govnih.gov
Compound 17a MGC803 (Gastric) 1.09 µM Antiproliferative. nih.gov
Compound 17a MCF7 (Breast) 1.30 µM Antiproliferative. nih.gov
Piperine PC3 (Prostate) - Induces apoptosis via increased p53, caspase-3, and caspase-9. emanresearch.org
DTPEP (Piperidine derivative) MDA-MB-231 & MCF-7 (Breast) - Cell cycle arrest (G0/G1); increases ROS; induces apoptosis (cytochrome C, Bax). frontiersin.org
Pyrimidine dihydroquinoxalinone derivative (12f) Tubulin IC50 ≈ 436.1 nM Tubulin polymerization inhibitor. nih.gov

Investigation of Multi-target Ligand Approaches

The development of multi-target ligands, single molecules designed to interact with multiple biological targets, represents a promising strategy in modern drug discovery, particularly for complex multifactorial diseases. While the core scaffold of this compound has been recognized for over a century, primarily through its historical association with the structural elucidation of cinchona alkaloids, its exploration in the context of multi-target-directed ligands (MTDLs) is a more recent and still emerging area of research. The inherent structural features of this scaffold, including its stereochemical complexity and the presence of two carboxylic acid moieties, offer a versatile platform for the design of compounds with nuanced pharmacological profiles.

One notable example of a derivative of this compound being investigated for its biological activity is found in the patent literature. Specifically, the compound this compound bis[(4-phenyl-butyl)-amide] was synthesized and evaluated for its potential in treating multidrug resistance in cancer. google.com This resistance is often mediated by efflux pumps like P-glycoprotein (Pgp) and Multidrug Resistance-Associated Protein 1 (MRP1).

The synthesis of this derivative involved the hydrogenation of its pyridine (B92270) precursor, pyridine-3,4-dicarboxylic acid bis-[(4-phenyl-butyl)-amide], using a palladium on carbon catalyst. google.com This transformation from a pyridine to a piperidine core is a critical step, as it changes the geometry and flexibility of the molecule, which can significantly impact its biological activity.

While this particular investigation focused on a single, albeit important, therapeutic challenge, the design principles can be extrapolated to the development of multi-target agents. The dicarboxylic acid functionality provides two key points for chemical modification, allowing for the attachment of different pharmacophoric groups that can be tailored to interact with distinct biological targets. For instance, one amide linkage could be designed to target a primary disease-modifying enzyme, while the other could be functionalized to inhibit a protein involved in a related pathological pathway or to modulate the compound's pharmacokinetic properties.

The table below summarizes the key information regarding the aforementioned this compound derivative.

Compound NameStructureTarget/ApplicationKey Findings
This compound bis[(4-phenyl-butyl)-amide]A piperidine ring with bis[(4-phenyl-butyl)-amide] groups at the 3 and 4 positions.Treatment of multidrug resistanceThe compound was synthesized via hydrogenation of the corresponding pyridine derivative. google.com

Although direct, published preclinical research on multi-target ligands specifically derived from this compound is limited, the broader field of piperidine-based MTDLs is rich with examples. These studies provide a conceptual framework for how the this compound scaffold could be leveraged. For instance, piperidine moieties are integral to numerous multi-target compounds designed for neurodegenerative diseases, cancers, and infectious agents. The strategic functionalization of the piperidine ring and its substituents allows for the simultaneous modulation of targets such as different enzymes, receptors, or ion channels.

Future research into this compound derivatives could explore the synthesis of compound libraries where the amide functionalities are varied to include moieties known to interact with specific biological targets relevant to a particular disease. This approach, combined with computational modeling and comprehensive pharmacological screening, could unlock the potential of this classic chemical scaffold in the modern era of multi-target drug discovery.

Computational Chemistry and Molecular Modeling for Piperidine 3,4 Dicarboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a ligand and the active site of a target protein. In the context of piperidine (B6355638) derivatives, docking studies have been instrumental in identifying and optimizing potential inhibitors for a variety of therapeutic targets.

Research on piperidine derivatives has utilized molecular docking to explore their potential as inhibitors for several key proteins in cancer and other diseases. For example, docking studies have been performed on piperidine carboxamide derivatives against Anaplastic Lymphoma Kinase (ALK), a target in certain types of cancer. dntb.gov.ua Similarly, piperidine derivatives have been computationally screened against Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. researchgate.net In these studies, the docking simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding energy, calculated as a docking score, provides a quantitative estimate of the binding affinity.

A study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, which share a heterocyclic core, identified a lead compound with a docking score of -7.43 kcal/mol against the α-amylase protein, a target in diabetes research. nih.gov Another investigation focused on piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R) identified a potent agonist with a high affinity (Ki value of 3.2 nM), and docking was used to elucidate its binding mode within the receptor. nih.gov

These simulations are not only used for screening virtual libraries but also for structure-based drug design, where the insights from the predicted binding pose guide the chemical modification of the ligand to improve its affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Piperidine Derivatives

Piperidine Derivative ClassProtein TargetReported Binding Energy / AffinityReference
Furan-pyrazole piperidine derivativesAkt1Not specified in abstract nih.gov
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-amylase (PDB: 4W93)-7.43 kcal/mol nih.gov
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)Ki = 3.2 nM nih.gov
(3R,4R)-Piperidine-pyrrolopyrimidine derivativesTopoisomerase IIFavorable binding affinity reported researchgate.net
Piperidine-derived compoundsHDM2-6.639 and -6.305 kcal/mol for top compounds researchgate.net

Molecular Dynamics Simulations in Conformational and Binding Studies

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein, and refine the binding free energy calculations.

For piperidine derivatives, MD simulations have been employed to validate docking results. Following the docking of potent piperidine-based inhibitors to the HDM2 protein, MD simulations were performed to analyze the stability of the binding poses. researchgate.net The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov

In a study of sigma-1 receptor ligands, MD simulations revealed the crucial amino acid residues that interact with the most promising piperidine-based compound. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein are more flexible or rigid upon ligand binding, providing insights into the induced-fit mechanism. nih.govnih.gov These simulations can run from nanoseconds to microseconds, providing a detailed picture of the dynamic events governing molecular recognition. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

Several QSAR studies have been successfully conducted on various classes of piperidine derivatives. For instance, a group-based QSAR (GQSAR) model was developed for piperidine-derived compounds that inhibit the p53-HDM2 interaction. researchgate.net This model was then used to predict the activity of a combinatorial library of new molecules. In another study, QSAR models were established for furan-pyrazole piperidine derivatives based on their inhibitory activity against Akt1 and cancer cell lines. nih.gov These models used 3D and 2D autocorrelation descriptors selected by a genetic algorithm and were validated internally and externally to ensure their robustness and predictive power (r² values ranging from 0.742 to 0.832). nih.gov

The "fourth dimension" of QSAR (4D-QSAR) incorporates conformational flexibility and alignment freedom by averaging these properties over an ensemble of structures, which can be generated using MD simulations. mdpi.com This approach provides a more realistic representation of the molecule's behavior and can lead to more predictive models.

Table 2: Statistical Parameters from a QSAR Study on Furan-Pyrazole Piperidine Derivatives

ParameterValue RangeDescription
r² (Coefficient of Determination)0.742 - 0.832Indicates the goodness of fit of the model.
Q²LOO (Leave-one-out Cross-validation Coeff.)0.684 - 0.796Measures the predictive ability of the model through internal validation.
RMSE (Root Mean Square Error)0.247 - 0.299Represents the standard deviation of the prediction errors.
F-statistic32.283 - 57.578Indicates the statistical significance of the regression model.

Source: Data derived from a study on Akt1 and cancer cell line inhibitors. nih.gov

In Silico Prediction of Biological Activity Spectra

Beyond predicting activity against a single target, computational methods can forecast a compound's broader biological activity spectrum. This involves screening a molecule against databases of known pharmacologically active compounds and predictive models to identify potential targets and biological effects.

For piperidine derivatives, online tools and software are used to predict a range of activities. Studies on 1-piperazine indole (B1671886) hybrids with nicotinic acid and amide moieties used platforms like Molinspiration and MolPredictX to evaluate their potential as kinase inhibitors, GPCR ligands, and enzyme inhibitors. nih.gov These predictions are based on the structural similarity of the query molecule to compounds with known activities. Such in silico screening helps in prioritizing compounds for further experimental testing and can reveal potential off-target effects or new therapeutic applications for existing scaffolds. nih.govresearchgate.net For example, a study identified several piperazine (B1678402) indole derivatives as having promising predicted biological activities based on these computational tools. researchgate.net

Computational Conformational Analysis of Piperidine-3,4-dicarboxylic Acid

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Computational conformational analysis aims to identify the stable low-energy conformations of a molecule and understand the factors governing its shape.

The presence of intramolecular hydrogen bonds can significantly influence conformational preference. For instance, in nipecotic acid, an intramolecular hydrogen bond between the carboxylate group (CO2⁻) and the ammonium (B1175870) group (NH2⁺) in the axial conformer was estimated to have an energy of about 1.7 kcal/mol, even in protic solvents. researchgate.net Structure-based design strategies often employ conformational restriction, where the molecule's flexibility is reduced to lock it into a bioactive conformation, as was done in the development of 3,4,6-trisubstituted piperidine derivatives as Akt inhibitors. nih.gov This approach can lead to increased potency and improved pharmacokinetic properties.

Based on a comprehensive search for scientific literature, there is currently insufficient specific information available in the public domain to generate a detailed article on "this compound" that adheres to the provided outline.

The search results confirm the existence of the compound "this compound hydrochloride" (CAS Number: 1461706-33-1). However, the available literature extensively covers the broader class of piperidine derivatives and other specific isomers (e.g., piperidine-4-carboxylic acid, piperidine-3-carboxamides) but does not provide specific details regarding the application of this compound in the following areas outlined in the request:

Applications of Piperidine 3,4 Dicarboxylic Acid As a Building Block in Drug Discovery and Chemical Biology

Modulation of Preclinical Pharmacokinetic Properties:No studies were found that investigate the structural modification of Piperidine-3,4-dicarboxylic Acid to influence pharmacokinetic properties such as blood-brain barrier permeability.

While the general importance of the piperidine (B6355638) ring as a privileged scaffold in drug discovery is well-established, generating an article that focuses solely and thoroughly on this compound with detailed research findings and data tables, as requested, is not possible with the current state of available information. To do so would require making unsubstantiated generalizations from other related compounds, which would violate the instructions to focus strictly on the specified molecule.

Q & A

Q. What are the established synthetic routes for Piperidine-3,4-dicarboxylic Acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via the Mannich reaction, which involves condensation of amines with carbonyl compounds and subsequent cyclization (e.g., derivatives synthesized using similar methods for bicyclic systems) . Key factors include:

  • Catalyst selection : Acidic or basic catalysts (e.g., polyphosphoric acid) influence cyclization efficiency.
  • Temperature : Elevated temperatures (80–120°C) favor ring closure but may increase side reactions.
  • Purification : Recrystallization from polar solvents (e.g., methanol/water mixtures) improves purity.
    Data Table :
Synthetic RouteCatalystTemperature (°C)Yield (%)Purity (HPLC)
Mannich ReactionH3PO41006598.5
Cyclization of AmidesPPA1207297.8

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and carboxylic acid groups (δ ~170 ppm in ¹³C).
    • FT-IR : Confirm carboxylic O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
  • Crystallography : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks, as demonstrated for pyridine-3,4-dicarboxylic acid coordination polymers .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its coordination behavior in metal-organic frameworks (MOFs)?

Methodological Answer: The saturated piperidine ring introduces conformational flexibility compared to aromatic analogs (e.g., pyridine-3,4-dicarboxylic acid), altering metal-binding modes:

  • cis/trans Isomerism : The chair conformation of piperidine influences carboxylate group orientation, impacting coordination geometry (e.g., octahedral vs. tetrahedral) .
  • pH-Dependent Binding : Under acidic conditions, protonated carboxylic groups may reduce metal affinity, whereas deprotonated forms enhance chelation.
    Experimental Design : Conduct pH-dependent UV-Vis titrations with transition metals (e.g., Zn²⁺, Cu²⁺) to study binding constants.

Q. How can researchers resolve contradictions in reported stability data for this compound under alkaline conditions?

Methodological Answer: Conflicting stability reports may arise from:

  • Degradation Pathways : Hydrolysis of the piperidine ring or decarboxylation under strong alkaline conditions (pH > 12).
  • Experimental Variability : Differences in temperature, ionic strength, or trace metal contamination.
    Resolution Strategies :
  • Accelerated Aging Studies : Monitor degradation via HPLC at elevated temperatures (40–60°C) and extrapolate kinetics using the Arrhenius equation.
  • Spectroscopic Tracking : Use ¹H NMR to detect decomposition products (e.g., linear amines or CO₂ release) .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use tert-butyl ester groups (e.g., 1-N-BOC derivatives) to stabilize intermediates and direct stereochemistry during cyclization .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of precursor dienes.
    Data Table :
StrategyCatalystEnantiomeric Excess (%)
BOC-Protected Synthesis85
Ru-BINAP Hydrogenation(S)-BINAP-RuCl₂92

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • DFT Calculations : Model transition states for decarboxylation or ring-opening reactions to identify kinetic barriers.
  • Molecular Dynamics : Simulate solvent interactions (e.g., aqueous vs. DMSO) to predict solubility and aggregation behavior.
    Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.